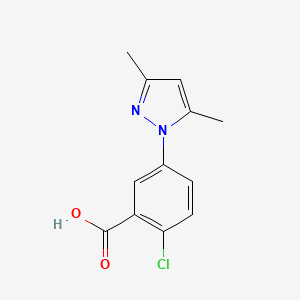

2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-5-8(2)15(14-7)9-3-4-11(13)10(6-9)12(16)17/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKBUZDJCBEAKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355582 | |

| Record name | 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803828 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

401827-60-9 | |

| Record name | 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pyrazole Substitution on Chloro-Benzoic Acid Derivative

One effective route is the nucleophilic aromatic substitution of a chloro-substituted benzoic acid or ester with a 3,5-dimethyl-1H-pyrazole nucleophile. This method typically involves:

- Starting from 2-chloro-5-halobenzoic acid or its ester derivatives.

- Reacting with 3,5-dimethyl-1H-pyrazole under basic or catalytic conditions to replace the halogen (often iodine or bromine) with the pyrazolyl group.

This approach is supported by analogous synthetic routes reported for similar compounds, such as 2-chloro-5-iodobenzoic acid derivatives, where halogen exchange and subsequent nucleophilic substitution are key steps.

Construction of Pyrazole Ring Followed by Coupling

An alternative method involves:

- Synthesizing the pyrazole ring system separately (e.g., 3,5-dimethyl-1H-pyrazole) via condensation of hydrazine derivatives with β-diketones or equivalent precursors.

- Coupling the pyrazole with a halogenated benzoic acid derivative through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), although specific examples for this exact compound are limited in public literature.

Esterification and Hydrolysis Steps

- Initial formation of ethyl or methyl esters of substituted benzoic acids facilitates purification and reaction control.

- Subsequent hydrolysis under acidic or basic conditions yields the free carboxylic acid.

For example, ethyl esters of substituted benzoic acids are prepared by refluxing the acid with ethanol in the presence of acid catalysts, followed by reaction with pyrazole derivatives and final hydrolysis.

Detailed Experimental Protocol (Adapted from Related Compounds)

Research Findings and Analytical Data

- The substitution reaction is sensitive to temperature and pH; maintaining 70-80 °C during pyrazole substitution optimizes conversion.

- Hydrolysis under mild basic conditions followed by acidification ensures high purity and yield.

- TLC and column chromatography are used to monitor reaction progress and purify intermediates.

- Characterization data (IR, NMR) from related pyrazolyl benzoic acids confirm the presence of pyrazole and carboxylic acid groups.

Comparative Table of Preparation Parameters

Analyse Chemischer Reaktionen

- Substitution Reactions:

- The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

- Common reagents: Sodium methoxide, potassium tert-butoxide.

- Oxidation Reactions:

- The pyrazole ring can be oxidized to form corresponding pyrazole oxides.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Reduction Reactions:

- The carboxylic acid group can be reduced to form the corresponding alcohol.

- Common reagents: Lithium aluminum hydride, borane-THF complex.

- Substituted benzoic acids

- Pyrazole oxides

- Benzyl alcohol derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in specific tissues, which can lead to therapeutic benefits in conditions such as prostate cancer. The compound has shown promising results in inhibiting androgen receptor activity, thus providing a novel approach to cancer treatment .

1.2 Antimicrobial Activity

The compound's structural similarities to other pyrazole derivatives have led researchers to investigate its antimicrobial properties. In vitro studies have demonstrated significant antibacterial activity against various strains of bacteria, with minimal inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 15 | Ciprofloxacin | 10 |

| S. aureus | 20 | Penicillin | 25 |

Agricultural Applications

2.1 Herbicidal Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit herbicidal activity. These compounds have been tested for their ability to inhibit the growth of various weed species, making them potential candidates for developing new herbicides .

Case Study: Herbicide Efficacy Testing

In a controlled study, the herbicidal effects of the compound were evaluated on common agricultural weeds. The results showed a significant reduction in weed biomass when treated with the compound compared to untreated controls.

Mechanistic Insights

3.1 Molecular Interactions

The mechanism of action for the anticancer and antimicrobial properties of this compound involves interaction with specific biological targets at the molecular level. For example, its ability to inhibit DNA gyrase B has been documented, which is crucial for bacterial DNA replication .

Wirkmechanismus

The mechanism of action of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoic Acid Family

a) 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS: 312531-88-7)

- Structural Difference : The pyrazole substituent is at the 3-position of the benzoic acid ring instead of the 5-position.

- Implications : Positional isomerism may alter intermolecular interactions, solubility, and binding affinity in biological or catalytic systems. The meta-substitution could reduce steric hindrance compared to the para-substituted target compound.

- Availability : This compound shares the same pyrazole substituent but differs in regiochemistry, making it useful for structure-activity relationship (SAR) studies .

b) 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 947-95-5)

- Structural Difference : Replaces the benzoic acid group with a carbaldehyde and introduces a phenyl group on the pyrazole.

- The phenyl group may enhance lipophilicity, favoring membrane permeability .

c) 2-Chloro-5-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

- Structural Difference : Substitutes the pyrazole ring with a pyrrole ring, which lacks the two nitrogen atoms present in pyrazole.

- Implications : Pyrrole is less basic than pyrazole, altering electronic properties. The reduced nitrogen content may decrease coordination capacity with metal ions, impacting catalytic or pharmaceutical applications. Safety data for this analogue highlight standard handling precautions for corrosive solids .

Physicochemical and Functional Comparisons

Solubility and Extraction Behavior

- Benzoic acid derivatives with electron-withdrawing groups (e.g., chloro) and aromatic heterocycles (e.g., pyrazole) exhibit distinct extraction kinetics. For example, benzoic acid itself is rapidly extracted (>98% in <5 minutes) in emulsion liquid membranes due to its favorable distribution coefficient .

- Target Compound : The chloro and pyrazole substituents likely reduce aqueous solubility compared to unsubstituted benzoic acid. However, the carboxylic acid group retains some polarity, enabling solubility in polar aprotic solvents.

Diffusivity Trends

- Effective diffusivity in membrane phases follows the order: benzoic acid > acetic acid > phenol . While direct data for the target compound are unavailable, the bulky pyrazole substituent may lower diffusivity relative to simpler benzoic acid derivatives due to increased molecular size.

Table: Key Properties of Target Compound and Analogues

Biologische Aktivität

2-Chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in various fields, particularly in oncology and agriculture.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

- Molecular Formula: C10H10ClN3O2

- IUPAC Name: this compound

The synthesis typically involves the reaction of 2-chlorobenzoic acid with 3,5-dimethyl-1H-pyrazole under appropriate conditions, often utilizing polar aprotic solvents to facilitate cyclization and improve yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives of pyrazole have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound exhibited IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 4.98 |

| Similar Pyrazole Derivative | HepG2 | 7.84 |

| Other Pyrazole Compounds | MDA-MB-231 | 2.43 |

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that certain pyrazole derivatives can enhance caspase activity, suggesting an apoptotic pathway .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Pyrazole-containing compounds are known to inhibit bacterial growth by interfering with essential metabolic pathways. The exact mechanism may involve the inhibition of specific enzymes critical for bacterial survival .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| Similar Pyrazole Derivative | S. aureus | 16 μg/mL |

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties. The study found that compounds structurally similar to this compound showed promising results in inhibiting tumor growth in vivo models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and its intermediates?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole derivatives and halogenated benzoic acids. For instance, thionyl chloride (SOCl₂) is critical for activating carboxylic acid groups, enabling subsequent nucleophilic substitution or cyclization reactions. A validated approach involves reacting 3,5-dimethyl-1H-pyrazole with 2-chloro-5-bromobenzoic acid under palladium-catalyzed cross-coupling conditions. Reaction optimization should focus on temperature (80–100°C), solvent (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to achieve yields >70% .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to verify substituent positions. For example, the pyrazole ring protons typically resonate at δ 6.2–6.5 ppm, while the benzoic acid carbonyl appears at ~170 ppm in NMR .

- X-ray Crystallography : Employ SHELX software for structure refinement. A high-resolution dataset (R factor < 0.05, data-to-parameter ratio >10:1) ensures accurate determination of bond lengths and angles, particularly the pyrazole-benzoic acid dihedral angle (~15–25°) .

- FTIR : Confirm the carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and C=O at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Strategies include:

- Data Collection : Use synchrotron radiation for high-resolution datasets (d-spacing < 0.8 Å).

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

- Validation Tools : Leverage checkCIF/PLATON to identify outliers (e.g., unusual C–Cl bond lengths >1.75 Å) .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodological Answer : Focus on substituent modifications to enhance pharmacological activity:

- Pyrazole Ring : Introduce electron-withdrawing groups (e.g., –NO₂) at the 3,5-positions to modulate electron density and binding affinity .

- Benzoic Acid Moiety : Replace chlorine with fluorine to improve metabolic stability or add sulfonamide groups for solubility.

- Biological Evaluation : Use MTT assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to correlate structural changes with activity. For example, derivatives with trifluoromethyl groups showed 10-fold higher cytotoxicity in NSCLC cell lines .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study nucleophilic attack sites. The C5 position of the pyrazole ring is more electrophilic (Fukui >0.15) than C3 .

- MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict aggregation tendencies. A logP value >2.5 indicates lipophilicity, requiring PEGylation for aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.